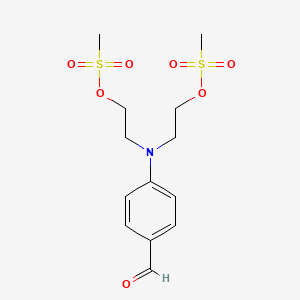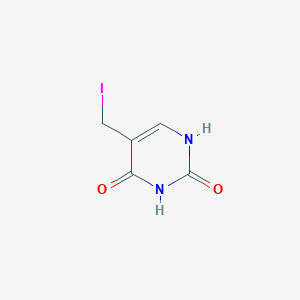
Cyclopentanone 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C11H12N4O4. It is a derivative of cyclopentanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the identification and characterization of carbonyl compounds due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanone 2,4-dinitrophenylhydrazone is typically synthesized by reacting cyclopentanone with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction involves the formation of a hydrazone through a condensation reaction, where water is eliminated. The general procedure includes dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Cyclopentanone is then added to this solution, resulting in the formation of the hydrazone precipitate .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is formed through the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of cyclopentanone, followed by the elimination of water .
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, cyclopentanone, methanol, sulfuric acid.
Conditions: Acidic medium, typically using methanol as a solvent and sulfuric acid as a catalyst.
Major Products
The major product of the reaction between cyclopentanone and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .
Aplicaciones Científicas De Investigación
Cyclopentanone 2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in analytical chemistry. Its primary application is in the identification and quantification of carbonyl compounds (aldehydes and ketones) through the formation of hydrazones. This compound is also used in thermal analysis studies to investigate the thermal stability and decomposition kinetics of hydrazones . Additionally, it serves as a standard in elemental analysis and as an intermediate in pharmaceutical research .
Mecanismo De Acción
The mechanism of action for cyclopentanone 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of cyclopentanone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone 2,4-dinitrophenylhydrazone
- Propanone 2,4-dinitrophenylhydrazone
- Ethanone 2,4-dinitrophenylhydrazone
Uniqueness
Cyclopentanone 2,4-dinitrophenylhydrazone is unique due to its specific ring structure, which influences its reactivity and stability compared to other similar compounds. The five-membered ring of cyclopentanone provides different steric and electronic properties compared to six-membered rings like cyclohexanone or linear structures like propanone .
Propiedades
Número CAS |
2057-87-6 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |
Clave InChI |
PWMLZJHXUHLKPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)





![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)



